1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4-phosphate)
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Overview
Description
1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4-phosphate) is a 1-phosphatidyl-1D-myo-inositol 4-phosphate in which the phosphatidyl acyl groups at positions 1 and 2 are both specified as hexadecanoyl (palmitoyl). It derives from a hexadecanoic acid. It is a conjugate acid of a 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4-phosphate)(3-).
Scientific Research Applications
Environmental Significance
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4-phosphate) is part of the inositol phosphate group, which plays a significant role in the global phosphorus cycle. These compounds accumulate in soils and are key in environmental phosphorus dynamics. Analytical techniques are advancing our understanding of their environmental roles and bioavailability (Turner et al., 2002).
Biological Roles and Evolution
Inositol phosphates, including 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4-phosphate), have diverse biological roles. Archaea and some bacteria use inositol in membrane phospholipids and as a redox reagent. Eukaryotes, particularly in stressful environments, use various inositol derivatives as solutes. The evolution of these compounds indicates their ancient origins and diverse functional adaptations (Michell, 2007).
Stress Adaptation in Archaea
In hyperthermophilic Archaea, such as Archaeoglobus fulgidus, inositol phosphates are critical for stress adaptation. They synthesize compounds like di-myo-inositol phosphate in response to heat and osmotic stresses, indicating a sophisticated biochemical adaptation mechanism (Borges et al., 2006).
Cellular Signaling and Medicine
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4-phosphate) is part of a group of compounds integral to cell signaling. Some inositols are medically relevant, such as in neurodegenerative diseases and diabetes. This highlights the need for further research into the roles and applications of these compounds (Thomas et al., 2016).
Agricultural Implications
In agriculture, inositol phosphates like 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4-phosphate) are significant. For example, the modification of myo-inositol-1-phosphate synthase in soybean influenced seed development and reduced phytate content, demonstrating the agricultural impact of manipulating inositol phosphate pathways (Nunes et al., 2006).
properties
CAS RN |
57606-15-2 |
---|---|
Product Name |
1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4-phosphate) |
Molecular Formula |
C41H80O16P2 |
Molecular Weight |
891 g/mol |
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)40(37(45)39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33-,36-,37+,38-,39-,40?,41?/m1/s1 |
InChI Key |
UJVUMTUBMCYKBK-BNOPZSDTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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